molecular formula C7H2ClF3N2S B12094260 4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine

4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine

Cat. No.: B12094260
M. Wt: 238.62 g/mol
InChI Key: NWBQPEQJDONDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the thieno[3,2-D]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-D]pyrimidin-4-ones. Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted thienopyrimidines and various derivatives that retain the core structure while introducing new functional groups .

Mechanism of Action

The mechanism of action of 4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate signaling pathways that are critical for cell proliferation and survival. This makes it a valuable tool in cancer research and therapy .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine is unique due to the presence of both a chlorine atom and a trifluoromethyl group, which confer distinct electronic properties and reactivity. These features make it particularly useful in the design of novel pharmaceuticals and advanced materials .

Properties

Molecular Formula

C7H2ClF3N2S

Molecular Weight

238.62 g/mol

IUPAC Name

4-chloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine

InChI

InChI=1S/C7H2ClF3N2S/c8-6-5-4(12-2-13-6)3(1-14-5)7(9,10)11/h1-2H

InChI Key

NWBQPEQJDONDCP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(S1)C(=NC=N2)Cl)C(F)(F)F

Origin of Product

United States

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